9-Pentylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Pentylanthracene is an organic compound belonging to the anthracene family, characterized by its three linearly fused benzene ringsAnthracene derivatives, including this compound, are known for their photophysical and photochemical properties, making them valuable in various scientific and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Pentylanthracene typically involves the Friedel-Crafts alkylation of anthracene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + \text{C}{5}\text{H}{11}\text{Cl} \rightarrow \text{C}{19}\text{H}{20} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the anthracene core, particularly at the 1, 2, 4, and 5 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitroanthracene, bromoanthracene.
Scientific Research Applications
9-Pentylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Employed in the study of biological systems due to its fluorescence properties.
Medicine: Investigated for potential use in photodynamic therapy and as a fluorescent marker in medical diagnostics.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices
Mechanism of Action
The mechanism of action of 9-Pentylanthracene is primarily based on its ability to absorb and emit light. The compound’s extended conjugated π-system allows it to participate in various photophysical processes, including fluorescence and phosphorescence. These properties make it an effective component in devices that rely on light emission and energy transfer .
Comparison with Similar Compounds
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison:
- 9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications as 9-Pentylanthracene, such as OLEDs and photophysical studies.
- 9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups, making it suitable for specific applications in triplet-triplet annihilation upconversion.
- 9,10-Bis(phenylethynyl)anthracene: Possesses unique electronic properties due to the phenylethynyl groups, making it a valuable material in optoelectronic devices .
Properties
CAS No. |
33576-54-4 |
---|---|
Molecular Formula |
C19H20 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
9-pentylanthracene |
InChI |
InChI=1S/C19H20/c1-2-3-4-13-19-17-11-7-5-9-15(17)14-16-10-6-8-12-18(16)19/h5-12,14H,2-4,13H2,1H3 |
InChI Key |
ZSKMTKFEJPCWSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.